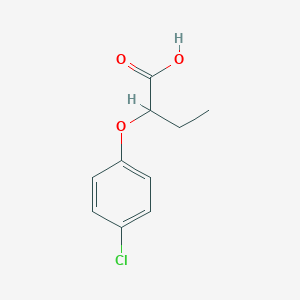

2-(4-Chlorophenoxy)butanoic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJKAKCQVUWNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908198 | |

| Record name | 2-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10310-19-7 | |

| Record name | 2-(4-Chlorophenoxy)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chlorophenoxy)butanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenoxy)butanoic Acid

Introduction

2-(4-Chlorophenoxy)butanoic acid, a member of the phenoxyalkanoic acid class of compounds, represents a molecule of significant interest in synthetic organic chemistry and agrochemical research. Its structure, featuring a chiral center at the alpha-position to the carboxylic acid, a stable ether linkage, and a chlorinated aromatic ring, imparts a unique combination of chemical and physical properties. This guide provides a comprehensive technical overview of 2-(4-Chlorophenoxy)butanoic acid, designed for researchers, scientists, and professionals in drug development and related fields. We will delve into its fundamental physicochemical properties, spectroscopic signature, a robust synthesis strategy, and modern analytical methodologies for its identification and quantification. The causality behind experimental choices and the validation inherent in the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

The chemical behavior of a compound is fundamentally dictated by its structure. 2-(4-Chlorophenoxy)butanoic acid combines an aromatic system with an aliphatic carboxylic acid moiety, influencing its reactivity, solubility, and intermolecular interactions.

Chemical Structure

The molecule consists of a 4-chlorophenol group linked via an ether bond to the second carbon of butanoic acid. This C-2 carbon is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(4-chlorophenoxy)butanoic acid.

Caption: Chemical structure of 2-(4-Chlorophenoxy)butanoic acid.

Physicochemical Data

A summary of the core physicochemical properties is essential for handling, storage, and experimental design. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 10310-19-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |

| Molecular Weight | 214.65 g/mol | [2] |

| Appearance | Powder | [3] |

| Melting Point | 77-78 °C | [3] |

| Storage Temperature | Room Temperature | [3] |

| InChI Key | CEJKAKCQVUWNNA-UHFFFAOYSA-N | [3] |

Solubility Profile

Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation of identity rely on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.

Rationale for Spectroscopic Analysis

The combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. IR identifies functional groups, NMR maps the carbon-hydrogen framework, and MS confirms the molecular weight and provides fragmentation data that further corroborates the structure.

Infrared (IR) Spectroscopy

An IR spectrum reveals the vibrational frequencies of bonds within the molecule, serving as a fingerprint for its functional groups. For 2-(4-Chlorophenoxy)butanoic acid, the following characteristic absorption bands are expected, based on general principles for carboxylic acids and aromatic ethers.[6]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or liquid state.

-

C-H Stretch (Aliphatic & Aromatic): Absorptions between 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H).

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1725-1700 cm⁻¹. Its precise position can indicate the extent of hydrogen bonding.

-

C=C Stretch (Aromatic): Several medium-to-weak bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether & Carboxylic Acid): Strong absorptions in the 1300-1000 cm⁻¹ region. Aryl-alkyl ethers typically show a strong asymmetric C-O-C stretch around 1250 cm⁻¹.

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 850-550 cm⁻¹, though its position can be variable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR (Predicted):

-

~10-13 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad and its position is concentration-dependent.

-

~7.2-7.3 ppm (doublet, 2H): Aromatic protons ortho to the chlorine atom.

-

~6.8-6.9 ppm (doublet, 2H): Aromatic protons ortho to the ether oxygen.

-

~4.5-4.7 ppm (triplet, 1H): The methine proton at the chiral center (-O-CH-).

-

~1.9-2.1 ppm (multiplet, 2H): The methylene protons (-CH₂-) of the butyric acid chain.

-

~0.9-1.1 ppm (triplet, 3H): The terminal methyl protons (-CH₃).

-

-

¹³C NMR (Predicted):

-

~175-180 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~155-160 ppm: Aromatic carbon attached to the ether oxygen.

-

~129-130 ppm: Aromatic carbons ortho to the chlorine.

-

~125-128 ppm: Aromatic carbon bearing the chlorine atom.

-

~115-117 ppm: Aromatic carbons ortho to the ether oxygen.

-

~75-80 ppm: Methine carbon at the chiral center (-O-CH-).

-

~25-30 ppm: Methylene carbon (-CH₂-).

-

~9-12 ppm: Methyl carbon (-CH₃).

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and reveal characteristic fragmentation patterns.

-

Molecular Ion (M⁺): An expected peak at m/z 214, with a significant M+2 isotope peak at m/z 216 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragments:

-

Loss of the ethyl group (-CH₂CH₃) from the alpha-cleavage.

-

Loss of the carboxylic acid group (-COOH).

-

Cleavage of the ether bond, leading to fragments corresponding to the 4-chlorophenoxy radical (m/z 128) and the butanoic acid side chain.

-

Synthesis Methodology

The most logical and widely applicable approach for synthesizing 2-(4-Chlorophenoxy)butanoic acid is via a Williamson ether synthesis. This strategy involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the ether linkage. This leads to two primary synthetic routes:

-

Reacting 4-chlorophenoxide with an ester of 2-bromobutanoic acid.

-

Reacting the alkoxide of an ester of 2-hydroxybutanoic acid with 1-chloro-4-fluorobenzene (via nucleophilic aromatic substitution, which is more difficult).

Route 1 is superior due to the high reactivity of the phenoxide nucleophile and the good leaving group ability of the bromide. A subsequent hydrolysis of the ester yields the final carboxylic acid. This one-pot, two-step approach is efficient and high-yielding, as demonstrated in patents for similar structures.[7]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. 2-(4-chlorophenoxy)butanoic acid | 34385-92-7 [sigmaaldrich.com]

- 4. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

The Definitive Guide to the Structural Elucidation of 2-(4-Chlorophenoxy)butanoic Acid

Foreword: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of pharmaceutical development, the absolute structural confirmation of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent research and development activities are built. An incomplete or erroneous structural assignment can lead to catastrophic failures in later-stage development, including issues with efficacy, safety, and regulatory compliance. This guide provides an in-depth, technically-focused walkthrough of the methodologies and analytical reasoning required for the comprehensive structural elucidation of 2-(4-Chlorophenoxy)butanoic acid, a representative small molecule that embodies the analytical challenges frequently encountered in the pharmaceutical industry.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. We will delve into the "why" behind each experimental choice, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for achieving irrefutable structural confirmation. All claims and protocols are substantiated with citations to authoritative sources, and a comprehensive list of references is provided for further exploration.

Foundational Understanding: Synthesis and Physicochemical Properties

A thorough understanding of a molecule's synthetic pathway is a critical first step in its structural elucidation. The synthesis of 2-(4-Chlorophenoxy)butanoic acid and its derivatives typically involves the reaction of a substituted phenol with an appropriate haloalkanoic acid or its ester in the presence of a base. For instance, a common route involves the condensation of 4-chlorophenol with an ester of 2-bromobutanoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Knowledge of the synthetic route provides invaluable insights into potential impurities and byproducts that may be present in the sample. This information is crucial for developing appropriate analytical methods and for distinguishing the signals of the target molecule from those of related substances.

A summary of the key physicochemical properties of 2-(4-Chlorophenoxy)butanoic acid is presented in Table 1 .

Table 1: Physicochemical Properties of 2-(4-Chlorophenoxy)butanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |

| Molecular Weight | 214.65 g/mol | [2] |

| CAS Number | 10310-19-7 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 77-78 °C | [3] |

The Analytical Workflow: A Multi-Technique Approach to Structural Confirmation

The definitive structural elucidation of an organic molecule is rarely achieved through a single analytical technique. Instead, a synergistic approach that combines data from multiple spectroscopic methods is employed. This multi-pronged strategy provides orthogonal data points that, when taken together, build an unassailable case for the proposed structure. The logical flow of this analytical workflow is depicted in Figure 1 .

Figure 1: The integrated workflow for the structural elucidation of 2-(4-Chlorophenoxy)butanoic acid.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of an unknown compound.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[5]

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to maximize the chances of observing the molecular ion.

Expected Results and Interpretation

For 2-(4-Chlorophenoxy)butanoic acid, the expected molecular formula is C₁₀H₁₁ClO₃. The high-resolution mass spectrum will provide an accurate mass measurement of the molecular ion. The presence of a chlorine atom will be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M-H]⁻ | 213.0324 | (Predicted) | Deprotonated molecule |

| [M+H]⁺ | 215.0470 | (Predicted) | Protonated molecule |

| [M+Na]⁺ | 237.0290 | (Predicted) | Sodium adduct |

The accurate mass measurement allows for the unambiguous determination of the elemental composition, providing strong evidence for the proposed molecular formula.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[6] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Expected Results and Interpretation

The IR spectrum of 2-(4-Chlorophenoxy)butanoic acid is expected to show characteristic absorption bands for the carboxylic acid and aromatic ether functional groups.

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer)[7][8] |

| ~1710 | Strong | C=O stretch (carboxylic acid)[7] |

| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~820 | Strong | C-H bend (para-disubstituted aromatic ring) |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption confirms the presence of the acid functionality, while the other bands are consistent with the substituted aromatic ring and ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the detailed structure of an organic molecule.[9] It provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. Both ¹H and ¹³C NMR are essential for a complete structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[10][11]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish detailed connectivity.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of 2-(4-Chlorophenoxy)butanoic acid will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts, integration values, and splitting patterns of these signals provide a wealth of structural information.

Table 4: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.2 | Doublet | 2H | Aromatic H (ortho to Cl) |

| ~6.8 | Doublet | 2H | Aromatic H (ortho to O) |

| ~4.5 | Triplet | 1H | -O-CH- |

| ~2.0 | Multiplet | 2H | -CH₂- |

| ~1.0 | Triplet | 3H | -CH₃ |

-

-COOH Proton: The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.

-

Aromatic Protons: The para-substituted aromatic ring will give rise to two doublets, each integrating to two protons.

-

Butanoic Acid Chain Protons: The protons on the butanoic acid chain will show characteristic splitting patterns due to coupling with their neighbors. The methine proton adjacent to the oxygen will be the most deshielded of the aliphatic protons.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Table 5: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~155 | Aromatic C-O |

| ~129 | Aromatic C-H |

| ~126 | Aromatic C-Cl |

| ~116 | Aromatic C-H |

| ~75 | -O-CH- |

| ~28 | -CH₂- |

| ~10 | -CH₃ |

The downfield signal around 175 ppm is characteristic of a carboxylic acid carbonyl carbon. The aromatic carbons will appear in the range of 110-160 ppm, and the aliphatic carbons will be found further upfield.

Data Integration and Final Structure Confirmation: The Convergence of Evidence

The final and most critical step in structure elucidation is the integration of all the spectroscopic data. Each piece of information should be consistent with and supportive of the proposed structure.

-

Mass Spectrometry provides the molecular formula (C₁₀H₁₁ClO₃).

-

Infrared Spectroscopy confirms the presence of a carboxylic acid and an aromatic ether.

-

¹H and ¹³C NMR Spectroscopy establish the connectivity of the atoms, showing the 4-chlorophenoxy group attached to the second carbon of the butanoic acid chain.

The convergence of these independent lines of evidence provides an unambiguous and definitive confirmation of the structure of 2-(4-Chlorophenoxy)butanoic acid.

Figure 2: A logical diagram illustrating the integration of multi-spectroscopic data to achieve final structure confirmation.

Regulatory Context and the Importance of Characterization

The comprehensive characterization of a drug substance is a regulatory requirement.[12][13] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, such as those from the International Council for Harmonisation (ICH), that outline the expectations for drug substance characterization.[14][15] The data generated during structure elucidation forms a core component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. This information is essential for ensuring the identity, purity, and quality of the drug substance throughout its lifecycle.

Conclusion: A Paradigm for Rigorous Scientific Inquiry

The structural elucidation of 2-(4-Chlorophenoxy)butanoic acid serves as a compelling case study in the application of modern analytical techniques to solve complex chemical problems. The principles and methodologies outlined in this guide are broadly applicable to the characterization of a wide range of small organic molecules. By adhering to a logical, multi-technique workflow and by critically evaluating the resulting data, researchers can achieve a high level of confidence in their structural assignments, thereby ensuring the scientific integrity of their work and the safety and efficacy of the medicines they develop.

References

- de Hoffmann, E., & Stroobant, V. (2007).

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ICH. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

-

P&S Chemicals. (n.d.). 2-(4-Chlorophenoxy)butanoic acid. [Link]

-

MasterControl. (n.d.). ICH Q6 Guidelines. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

-

Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. [Link]

-

U.S. Food and Drug Administration. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy. [Link]

-

Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]

-

Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. [Link]

-

NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. [Link]

-

U.S. Food and Drug Administration. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

Sources

- 1. routledge.com [routledge.com]

- 2. jetir.org [jetir.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. mastercontrol.com [mastercontrol.com]

- 13. database.ich.org [database.ich.org]

- 14. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 15. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)butanoic acid is a significant chemical compound, belonging to the class of phenoxyalkanoic acids. This class of compounds has garnered considerable attention in agrochemical and pharmaceutical research. Notably, analogues such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are well-known herbicides.[1] These compounds often function by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of targeted broadleaf weeds.[1][2][3] The structural backbone of 2-(4-chlorophenoxy)butanoic acid makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, focusing on the widely employed Williamson ether synthesis, and delves into the mechanistic details, experimental protocols, and purification strategies.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and robust method for preparing 2-(4-chlorophenoxy)butanoic acid is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis in both laboratory and industrial settings due to its broad scope and reliability.[4][5] The reaction fundamentally involves a nucleophilic substitution (SN2) mechanism where an alkoxide or, in this case, a phenoxide, displaces a halide from an alkyl halide to form an ether.[4][5][6]

The synthesis of 2-(4-chlorophenoxy)butanoic acid via this method involves two primary reactants:

-

4-Chlorophenol: Provides the phenoxy component of the target molecule.

-

An alkyl halide with a butanoic acid moiety: Typically, an ester of 2-bromobutanoic acid or 2-chlorobutanoic acid is used to introduce the butanoic acid chain. The ester form is preferred to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[4][6] The key steps are as follows:

-

Deprotonation of 4-Chlorophenol: In the first step, a base is used to deprotonate the hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide ion. Common bases for this purpose include potassium carbonate, sodium hydroxide, or potassium hydroxide.[1][7][8] The choice of base is critical; a strong enough base is required to quantitatively generate the phenoxide, thereby maximizing the reaction rate.

-

Nucleophilic Attack: The generated 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide (e.g., ethyl 2-bromobutanoate).[4][6] This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is chiral.

-

Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group.[4]

The overall reaction is most efficient with primary alkyl halides. Secondary alkyl halides can also be used, but elimination reactions (E2) become a competing side reaction, reducing the yield of the desired ether.[5][9] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination.[5][9]

Visualizing the Synthesis

General Reaction Scheme

Caption: General workflow for the synthesis of 2-(4-Chlorophenoxy)butanoic acid.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis of 2-(4-Chlorophenoxy)butanoic acid.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of 2-(4-chlorophenoxy)butanoic acid.

Part 1: Synthesis of Ethyl 2-(4-chlorophenoxy)butanoate

Materials:

-

4-Chlorophenol

-

Ethyl 2-bromobutanoate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).[7]

-

Stir the resulting suspension at room temperature for 15 minutes to ensure a uniform mixture.

-

Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).

-

Wash the residue with a small amount of acetone and combine the filtrates.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-chlorophenoxy)butanoate.

Part 2: Hydrolysis to 2-(4-chlorophenoxy)butanoic acid

Materials:

-

Crude ethyl 2-(4-chlorophenoxy)butanoate

-

Ethanol

-

2M aqueous sodium hydroxide (NaOH)

-

2M hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude ester from Part 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).[7]

-

Stir the mixture at 60°C for approximately 4 hours, or until TLC indicates the complete consumption of the ester.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.[7]

-

Carefully acidify the aqueous layer to a pH of 2 with 2M HCl. This should cause the precipitation of the 2-(4-chlorophenoxy)butanoic acid product.[7]

-

Extract the product from the acidified aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Purification and Characterization

The crude 2-(4-chlorophenoxy)butanoic acid can be further purified by recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. A common method involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

Characterization: The identity and purity of the synthesized 2-(4-chlorophenoxy)butanoic acid can be confirmed using various analytical techniques:

-

Melting Point: A sharp melting point range is indicative of a pure compound. The reported melting point for 2-(4-chlorophenoxy)butanoic acid is 77-78°C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO₃ | [10] |

| Molecular Weight | 214.65 g/mol | [10] |

| Melting Point | 77-78 °C | |

| Physical Form | Powder |

Conclusion

The synthesis of 2-(4-chlorophenoxy)butanoic acid is a well-established process, with the Williamson ether synthesis being the most practical and efficient method. This guide has provided a detailed, step-by-step protocol, along with the underlying mechanistic principles, to aid researchers in the successful synthesis and purification of this valuable compound. The versatility of the phenoxyalkanoic acid scaffold ensures that 2-(4-chlorophenoxy)butanoic acid will continue to be a relevant building block in the development of new agrochemicals and pharmaceuticals. Adherence to the described protocols and analytical techniques is crucial for obtaining a high-purity product suitable for further research and development applications.

References

- Vertex AI Search. Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis.

- Organic Chemistry Tutor. Williamson Ether Synthesis.

- Benchchem. Application Notes and Protocols: Laboratory Synthesis and Evaluation of Novel 2-(4-Chlorophenoxy)

- BYJU'S. Williamson Ether Synthesis reaction.

- Physics Wallah. Reaction Mechanism of Williamson's synthesis.

- Wikipedia. MCPB.

- The Williamson Ether Synthesis.

- Experiment 06 Williamson Ether Synthesis.

- Smolecule. Buy 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6.

- Sigma-Aldrich. 2-(4-chlorophenoxy)butanoic acid | 34385-92-7.

- PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207.

- Chemistry Steps. The Williamson Ether Synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Santa Cruz Biotechnology. 2-(4-chlorophenoxy)butanoic acid | CAS 10310-19-7 | SCBT.

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Buy 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6 [smolecule.com]

- 3. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 10. scbt.com [scbt.com]

2-(4-Chlorophenoxy)butanoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenoxy)butanoic Acid

Introduction

2-(4-Chlorophenoxy)butanoic acid, a member of the phenoxyalkanoic acid class of herbicides, serves as a selective agent for the control of broadleaf weeds. Its utility in agricultural and turf management stems from its ability to mimic the natural plant hormone auxin, leading to aberrant and ultimately lethal growth patterns in susceptible species. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the herbicidal activity of 2-(4-Chlorophenoxy)butanoic acid, intended for an audience of researchers, scientists, and professionals in drug and herbicide development. We will delve into its bioactivation, interaction with primary cellular targets, the subsequent signaling cascades, and the experimental methodologies employed to elucidate these processes.

Core Mechanism: A Pro-Herbicide Strategy

A crucial aspect of the mechanism of action of 2-(4-Chlorophenoxy)butanoic acid is its nature as a pro-herbicide. In its applied form, it exhibits limited phytotoxicity. Its herbicidal efficacy is contingent upon its metabolic conversion within the target plant to the highly active compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This bioactivation is a key determinant of the herbicide's selectivity.

Bioactivation via β-Oxidation

The conversion of 2-(4-Chlorophenoxy)butanoic acid to MCPA occurs through the enzymatic process of β-oxidation, a metabolic pathway primarily known for the breakdown of fatty acids. This process sequentially shortens the butyric acid side chain by two carbon units.[1] The enzymes responsible for this conversion are located in the peroxisomes of plant cells.[1][2]

Caption: Bioactivation of 2-(4-Chlorophenoxy)butanoic acid (MCPB) to MCPA within the plant cell peroxisome.

The selectivity of 2-(4-Chlorophenoxy)butanoic acid arises from the differential ability of various plant species to carry out this β-oxidation. Many leguminous plants, for instance, lack the necessary enzymatic machinery to efficiently convert it to MCPA, rendering them tolerant to its application.[3]

Molecular Target and Signaling Cascade

The herbicidal activity of the bioactivated form, MCPA, stems from its action as a synthetic auxin, mimicking the endogenous plant hormone indole-3-acetic acid (IAA).[4][5][6] This mimicry allows it to hijack the plant's natural auxin signaling pathway, leading to a cascade of events that culminate in phytotoxicity.

Binding to the TIR1/AFB Receptor Complex

The primary molecular target of MCPA is the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[7][8] These proteins are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] In the presence of an auxin, such as MCPA, the TIR1/AFB protein binds to both the auxin and an Aux/IAA transcriptional repressor protein. This binding event acts as a "molecular glue," stabilizing the interaction between the receptor and the repressor.[7][8]

Caption: The core auxin signaling pathway initiated by MCPA.

Downstream Signaling Events

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes, leading to widespread changes in gene expression.[9] This altered gene expression profile is the direct cause of the physiological effects observed after herbicide application.

Two significant downstream consequences of this altered gene expression are the induction of ethylene biosynthesis and the production of reactive oxygen species (ROS).

-

Ethylene Biosynthesis: Auxin-responsive genes include those encoding enzymes in the ethylene biosynthesis pathway, such as ACC synthase (ACS) and ACC oxidase (ACO).[8][10][11][12] The resulting overproduction of ethylene contributes to many of the observed symptoms of phenoxy herbicide damage, including epinasty (downward bending of leaves), senescence, and cell death.[13]

-

Reactive Oxygen Species (ROS) Production: The metabolic disruptions caused by the herbicide lead to the generation of ROS, such as superoxide radicals and hydrogen peroxide.[14][15][16][17] This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to membrane leakage and eventual cell death.

Experimental Methodologies

A variety of in vitro and in vivo assays are employed to investigate the mechanism of action of 2-(4-Chlorophenoxy)butanoic acid and its active form, MCPA.

In Vitro Receptor Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique used to quantify the binding affinity and kinetics of molecular interactions in real-time.[3][4][18][19]

Protocol: SPR Analysis of MCPA Binding to TIR1/AFB Receptors

-

Immobilization of the Receptor:

-

Purified, recombinant TIR1/AFB protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip). This is typically achieved through amine coupling chemistry, where the primary amines on the protein react with N-hydroxysuccinimide (NHS)-activated carboxyl groups on the chip surface.

-

-

Analyte Preparation:

-

A series of concentrations of MCPA are prepared in a suitable running buffer.

-

-

Binding Measurement:

-

The running buffer is flowed continuously over the sensor surface to establish a stable baseline.

-

The different concentrations of MCPA are then injected sequentially over the sensor surface.

-

Binding of MCPA to the immobilized TIR1/AFB receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Following each injection, the running buffer is flowed over the surface to monitor the dissociation of the MCPA-receptor complex.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD is a measure of the binding affinity, with lower values indicating a stronger interaction.

-

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Whole-Plant Bioassay: Arabidopsis Root Growth Inhibition

This assay provides a quantitative measure of the physiological effect of the herbicide on a model plant system.[20][21][22]

Protocol: Arabidopsis Root Growth Inhibition Assay

-

Seed Sterilization and Plating:

-

Arabidopsis thaliana seeds are surface-sterilized to prevent microbial contamination.

-

Sterilized seeds are plated on Murashige and Skoog (MS) agar medium in square Petri dishes.

-

-

Stratification and Germination:

-

The plates are stratified at 4°C for 2-3 days to synchronize germination.

-

Plates are then transferred to a growth chamber with a defined light/dark cycle and temperature for germination and initial growth.

-

-

Herbicide Treatment:

-

After a few days of growth, seedlings of uniform size are transferred to new MS agar plates containing a range of concentrations of 2-(4-Chlorophenoxy)butanoic acid or MCPA. Control plates contain no herbicide.

-

-

Growth Measurement:

-

The plates are placed vertically in the growth chamber to allow the roots to grow along the surface of the agar.

-

The position of the root tips is marked at the time of transfer.

-

After a set period (e.g., 3-5 days), the new root growth is measured from the initial mark to the new root tip.

-

-

Data Analysis:

-

The root growth of treated seedlings is expressed as a percentage of the root growth of control seedlings.

-

The data is plotted to generate a dose-response curve, from which the concentration that inhibits root growth by 50% (IC50) can be calculated.

-

Quantitative Data

The following table summarizes representative data on the binding of MCPA to different Arabidopsis auxin receptors and the herbicidal efficacy of MCPA and its pro-herbicide, MCPB.

| Assay | Compound | Target/Organism | Parameter | Value | Reference |

| In Vitro Binding | MCPA | AtTIR1 | Relative Binding | Lower than IAA | [7] |

| In Vitro Binding | MCPA | AtAFB2 | Relative Binding | Lower than IAA | [7] |

| In Vitro Binding | MCPA | AtAFB5 | Relative Binding | Lower than IAA | [7] |

| Whole-Plant Bioassay | MCPA | Amaranthus powellii | IC50 (g ae ha-1) | ~100 (Susceptible) | [9] |

| Whole-Plant Bioassay | MCPB | Pisum sativum | Metabolic Conversion | MCPB -> MCPA | [10] |

Note: Specific KD values for MCPA binding to individual TIR1/AFB receptors are not consistently reported across the literature, hence relative binding comparisons are provided. The IC50 value for MCPA can vary depending on the weed species and environmental conditions.

Conclusion

The mechanism of action of 2-(4-Chlorophenoxy)butanoic acid is a well-defined example of a pro-herbicide strategy that leverages the plant's own metabolic processes for activation. Its active form, MCPA, functions as a potent synthetic auxin, disrupting the delicate balance of hormonal signaling by targeting the TIR1/AFB receptor complex. The subsequent degradation of Aux/IAA repressors unleashes a cascade of transcriptional changes, leading to the overproduction of ethylene and reactive oxygen species, which ultimately result in the demise of susceptible plant species. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this and other auxinic herbicides, facilitating the development of more effective and selective weed management solutions.

References

-

Hayashi, K., et al. (2006). 2,4-Dichlorophenoxybutyric acid-resistant mutants of Arabidopsis have defects in glyoxysomal fatty acid beta-oxidation. The Plant Cell, 18(3), 739-751. [Link]

-

Todd, J. C., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(8), 3466-3476. [Link]

-

Aicklen, C., et al. (2023). Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii. Plants, 12(18), 3293. [Link]

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

-

Gerding, J., et al. (2017). Identification of enzymes involved in oxidation of phenylbutyrate. Journal of Lipid Research, 58(5), 963-971. [Link]

-

Maroli, A. S., et al. (2022). The nexus between reactive oxygen species and the mechanism of action of herbicides. Plant Physiology, 189(3), 1279-1293. [Link]

-

FAO. (2004). MCPA. In Pesticide residues in food - 2004 evaluations. [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 673-682. [Link]

-

Waszczak, C., et al. (2021). Measuring ROS and redox markers in plant cells. Chemical Society Reviews, 50(13), 7497-7529. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

-

Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 673-682. [Link]

-

Li, T., et al. (2020). Auxin-activated MdARF5 induces the expression of ethylene biosynthetic genes to initiate apple fruit ripening. The Plant Journal, 102(3), 543-557. [Link]

-

Mittler, R. (2017). ROS Are Good. Trends in Plant Science, 22(1), 11-19. [Link]

-

Starkov, A. A. (2010). Measurement of Mitochondrial ROS Production. Methods in Molecular Biology, 648, 245-257. [Link]

-

University of Texas at Austin. (2022). Guide to Running an SPR Experiment. [Link]

-

ResearchGate. (2016). Does anyone have a good protocol/kit for measuring ROS levels in plant tissue?. [Link]

-

Horvath, D. P., et al. (2023). Weed-induced changes in the maize root transcriptome reveal transcription factors and physiological processes impacted early in crop-weed interactions. bioRxiv. [Link]

-

Charles River. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

-

Nicoya. (n.d.). Surface Plasmon Resonance Sensors: A Guide for Scientists. [Link]

-

Khan, M. I., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Scientific Reports, 14(1), 6331. [Link]

-

Choi, H. W., et al. (2020). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. Bio-protocol, 10(10), e3615. [Link]

-

Hayashi, K., et al. (2008). Small-molecule agonists and antagonists of F-box protein-substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences, 105(14), 5632-5637. [Link]

-

Reed, J. W., et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. The Plant Cell, 10(11), 1835-1846. [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

Klykov, E. S., et al. (2023). Transcriptomic Data Meta-Analysis Sheds Light on High Light Response in Arabidopsis thaliana L. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Tegg, R. S., et al. (2013). Root growth suppression of Arabidopsis lines in response to auxin and thaxtomin A. Plant Signaling & Behavior, 8(12), e27488. [Link]

-

Todaka, D., et al. (2021). Transcriptome Analysis of Arabidopsis thaliana Plants Treated with a New Compound Natolen128, Enhancing Salt Stress Tolerance. Plants, 10(5), 978. [Link]

-

Zhang, T., et al. (2021). Transcriptome profiling of Arabidopsis thaliana roots in response to allelopathic effects of Conyza canadensis. Ecotoxicology, 30(8), 1633-1645. [Link]

-

Aicklen, C., et al. (2023). Determination of the mechanisms of MCPA resistance in Amaranthus powellii. bioRxiv. [Link]

-

Lowe, R., et al. (2021). Modern Approaches for Transcriptome Analyses in Plants. In Plant Functional Genomics. [Link]

-

Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. Nature Plants, 4(7), 453-458. [Link]

-

Iqbal, N., et al. (2017). Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones. Frontiers in Plant Science, 8, 475. [Link]

-

Teaster, N. D., et al. (2015). Effects of auxinic compounds on growth of Arabidopsis thaliana seedlings under continuous light. American Journal of Plant Sciences, 6(13), 2146. [Link]

-

Wikipedia. (n.d.). MCPA. [Link]

-

Adeva-Andany, M. M., et al. (2019). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. International Journal of Molecular Sciences, 20(19), 4893. [Link]

-

Schulze, J., et al. (2022). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering, 119(11), 3229-3243. [Link]

-

Warner, S. L., et al. (1969). Ethylene Evolution From 2-Chloroethylphosphonic Acid. Plant Physiology, 44(6), 905-908. [Link]

-

Grossmann, K. (2010). A cheminformatics review of auxins as herbicides. Pest Management Science, 66(2), 113-122. [Link]

-

Hayashi, K., et al. (2012). Rational Design of an Auxin Antagonist of the SCF TIR1 Auxin Receptor Complex. ACS Chemical Biology, 7(5), 850-858. [Link]

-

Emery, R. J. N., et al. (1998). Growth and ethylene evolution by shade and sun ecotypes of Stellaria longipes in response to varied light quality and irradiance. Canadian Journal of Botany, 76(11), 1934-1941. [Link]

-

Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 673-682. [Link]

-

Poirier, Y., et al. (2000). Analysis of the alternative pathways for the beta-oxidation of unsaturated fatty acids using transgenic plants synthesizing polyhydroxyalkanoates in peroxisomes. Plant Physiology, 124(3), 1159-1170. [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Kumar, R., et al. (2022). Ethylene Signaling under Stressful Environments: Analyzing Collaborative Knowledge. International Journal of Molecular Sciences, 23(19), 11623. [Link]

-

AOCS. (n.d.). Fatty Acid beta-Oxidation. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. criver.com [criver.com]

- 5. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. Mechanism of auxin perception by the TIR1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. Transcriptome Analysis of Arabidopsis thaliana Plants Treated with a New Compound Natolen128, Enhancing Salt Stress Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of enzymes involved in oxidation of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. nicoyalife.com [nicoyalife.com]

- 20. researchgate.net [researchgate.net]

- 21. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 2-(4-Chlorophenoxy)butanoic Acid (MCPB)

Introduction

2-(4-Chlorophenoxy)butanoic acid, commonly known as MCPB, is a selective, systemic phenoxy herbicide.[1][2] It is primarily utilized in agriculture for the post-emergence control of broadleaf weeds in various crops, including peas, cereals, and pastures.[1][2] Structurally, MCPB is an analogue of the natural plant hormone auxin, indole-3-acetic acid (IAA). This structural similarity is fundamental to its mode of action, which involves the disruption of normal plant growth processes. This guide provides a comprehensive technical overview of the biological activity of MCPB, intended for researchers, scientists, and professionals in drug and herbicide development.

Herbicidal Mechanism of Action: A Synthetic Auxin

The primary biological activity of MCPB in plants is its function as a synthetic auxin.[3] It mimics the action of endogenous auxin, but its relative stability and persistence in plant tissues lead to a sustained and overwhelming hormonal response.[4] This results in uncontrolled and disorganized cell growth, ultimately leading to the death of susceptible plant species.[4]

The Auxin Signaling Pathway and MCPB Interference

In susceptible dicotyledonous plants, MCPB is absorbed through the leaves and roots and translocates to the meristematic tissues, where active growth occurs.[1] The herbicidal effects of MCPB are mediated through the canonical auxin signaling pathway, which involves three main protein families:

-

TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the primary auxin receptors.[4][5]

-

Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors.

-

Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

Under normal physiological conditions, at low auxin concentrations, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes. When auxin levels increase, the hormone acts as a "molecular glue," promoting the interaction between TIR1/AFB receptors and Aux/IAA repressors.[4] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of genes involved in cell division, elongation, and differentiation.

MCPB, as an auxin mimic, binds to the TIR1/AFB receptors, initiating the same cascade of events.[4][5] However, due to its persistence, it leads to a continuous and excessive degradation of Aux/IAA repressors. This results in the sustained activation of ARFs and the overexpression of auxin-responsive genes, leading to epinasty (downward curling of leaves), stem twisting, and ultimately, plant death.

Signaling Pathway of MCPB as a Synthetic Auxin

Caption: MCPB mimics natural auxin, binding to the TIR1/AFB receptor and promoting the degradation of Aux/IAA repressors, leading to uncontrolled gene expression and plant death.

Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

To evaluate the biological activity of 2-(4-Chlorophenoxy)butanoic acid, a whole-plant dose-response bioassay in a controlled greenhouse environment is a standard and reliable method.[6][7] This protocol allows for the determination of key efficacy parameters such as the effective dose for 50% inhibition (ED50).

Step-by-Step Methodology

-

Plant Material and Growth Conditions:

-

Select a susceptible broadleaf weed species (e.g., Brassica campestris or Lolium multiflorum) and a tolerant crop species.[7][8]

-

Sow seeds in pots containing a standardized soil or potting mix.[7]

-

Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.

-

-

Herbicide Application:

-

Prepare a stock solution of MCPB in a suitable solvent (e.g., acetone with a surfactant) and then make serial dilutions with water to achieve a range of desired concentrations.[7]

-

Apply the herbicide treatments when the plants have reached a specific growth stage (e.g., 2-4 true leaves).

-

Use a laboratory spray chamber to ensure uniform application of the herbicide solutions at a constant volume.[6]

-

Include an untreated control group (sprayed with solvent and water only) for comparison.

-

-

Post-Treatment Evaluation:

-

Return the treated plants to the greenhouse and maintain them under the same controlled conditions.

-

Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass from each pot.[6]

-

Determine the fresh weight of the biomass immediately, and then dry it in an oven at 60-70°C to a constant weight to determine the dry weight.[6]

-

-

Data Analysis:

-

Calculate the percent inhibition of growth for each treatment compared to the untreated control.

-

Plot the percent inhibition against the logarithm of the herbicide dose to generate a dose-response curve.[9][10][11]

-

Use a suitable statistical model (e.g., log-logistic regression) to determine the ED50 value, which is the dose of MCPB that causes a 50% reduction in plant growth.

-

Workflow for Greenhouse Herbicide Bioassay

Caption: A generalized workflow for conducting a greenhouse bioassay to evaluate the efficacy of a herbicide.

Toxicological Profile

The biological activity of 2-(4-Chlorophenoxy)butanoic acid extends to non-target organisms, and a thorough understanding of its toxicological profile is crucial for risk assessment.

Mammalian Toxicity

MCPB exhibits low to moderate acute toxicity in mammals. The primary routes of exposure are oral and dermal.

-

Acute Toxicity: The oral lethal dose (LD50) in rats has been reported to be in the range of 680 to 700 mg/kg.[12] The dermal LD50 in rabbits is greater than 2000 mg/kg, indicating low toxicity via skin contact.[13]

-

Carcinogenicity: The carcinogenic potential of MCPB and related phenoxy herbicides has been a subject of investigation. While some epidemiological studies have suggested a possible link between phenoxy herbicide exposure and certain cancers, animal studies have not consistently shown a carcinogenic effect.[14][15] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as "possibly carcinogenic to humans" (Group 2B).

-

Genotoxicity: Genotoxicity studies on MCPB and its analogue 2,4-DB have generally shown a lack of mutagenic activity in bacterial and mammalian cell assays.[16][17] Some evidence of weak activity in DNA damage and repair assays has been reported, but the overall weight of evidence suggests that MCPB is not genotoxic in vivo.[16][17][18]

-

Endocrine Disruption: As a synthetic auxin, there is a potential for phenoxy herbicides to interact with endocrine systems in mammals. However, specific studies on the endocrine-disrupting effects of MCPB are limited. Related compounds have been shown to have effects on the endocrine system, but further research is needed to fully characterize the potential of MCPB in this regard.[19][20][21]

Ecotoxicological Data

The environmental fate and toxicity of MCPB are important considerations for its use in agriculture.

-

Aquatic Toxicity: MCPB is moderately toxic to aquatic organisms. The 96-hour lethal concentration (LC50) for rainbow trout is reported to be between 4.3 and 7.5 mg/L.

-

Avian Toxicity: The acute oral LD50 for bobwhite quail is greater than 2250 mg/kg, indicating low toxicity to birds.

Quantitative Toxicological Data Summary

| Endpoint | Species | Value | Reference(s) |

| Acute Oral LD50 | Rat | 680 - 700 mg/kg | [12] |

| Acute Dermal LD50 | Rabbit | > 2000 mg/kg | [13] |

| 96-hour LC50 | Rainbow Trout | 4.3 - 7.5 mg/L | |

| Acute Oral LD50 | Bobwhite Quail | > 2250 mg/kg | |

| Carcinogenicity | IARC | Group 2B (Possibly carcinogenic) | |

| Genotoxicity | In vivo assays | Generally negative | [16][17][18] |

Conclusion

2-(4-Chlorophenoxy)butanoic acid is an effective herbicide due to its action as a synthetic auxin, disrupting the hormonal balance and leading to uncontrolled growth in susceptible broadleaf weeds. Its biological activity is well-characterized in plants, with the TIR1/AFB signaling pathway being the primary target. While it exhibits low to moderate acute toxicity in mammals, its potential long-term effects, including carcinogenicity, warrant careful consideration and adherence to safety guidelines during its handling and application. Further research into its potential endocrine-disrupting effects would provide a more complete understanding of its toxicological profile. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the importance of both its efficacy as a herbicide and its potential impact on non-target organisms.

References

-

Coggon, D., & Pannett, B. (1993). A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP. British Journal of Industrial Medicine, 50(4), 340–348. [Link]

-

Sobrero, M. S., de la Peña, J., & Carballo, M. (2001). Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 498(1-2), 1-7. [Link]

-

Verschuuren, H. G., Van Esch, G. J., & Tonkelaar, E. M. (1975). Short-term oral and dermal toxicity of MCPA and MCPP. Toxicology, 4(2), 209-221. [Link]

-

Gore, A. C., Chappell, V. A., Fenton, S. E., Flaws, J. A., Nadal, A., Prins, G. S., ... & Zoeller, R. T. (2015). A review of the endocrine disrupting effects of micro and nano plastic and their associated chemicals in mammals. Endocrine Reviews, 36(4), 347-396. [Link]

-

Beltran, R. S., & Ferrell, J. A. (2012). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. ASA, CSSA and SSSA International Annual Meetings.[Link]

-

Goodin, K. K., & L. H. Rider. (2015). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. International Journal of Environmental Research and Public Health, 12(12), 15336-15353. [Link]

-

PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. [Link]

-

AERU. (2025). MCPB (Ref: MB 3046). University of Hertfordshire. [Link]

-

PubChem. (n.d.). 4-(4-Chloro-2-methylphenoxy)butanoic acid. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2022). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 27(15), 4983. [Link]

-

Elliott, B. M. (2005). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. Mutagenesis, 20(1), 1-6. [Link]

-

de Oliveira, A. G., et al. (2020). Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. Journal of Toxicological Sciences, 45(12), 737-750. [Link]

-

Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. [Link]

-

Zang, Q., et al. (2020). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological Sciences, 177(1), 111-122. [Link]

-

Pharmaron. (n.d.). Genetic Toxicology. [Link]

-

1080 Science. (n.d.). Variability in Toxicity. [Link]

-

Environmental Protection Agency. (2020). MCPB Interim Registration Review Decision. [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. [Link]

-

Mattsson, J. L., et al. (1994). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. Fundamental and Applied Toxicology, 23(2), 254-265. [Link]

-

Meng, F., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1045237. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. [Link]

-

Erne, K. (1966). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. Acta Veterinaria Scandinavica, 7(1), 77-96. [Link]

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. [Link]

-

The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. [Link]

-

Charles River Laboratories. (n.d.). Genetic Toxicology Studies. [Link]

-

St-Amand, A., & B. Robaire. (2020). Endocrine-disrupting activity of mancozeb. Reproduction, 160(1), R1-R15. [Link]

-

Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1677-1687. [Link]

-

Crane, M., & M. S. Johnson. (2007). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy- acetic acid (2,4-D). [Link]

-

Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. [Link]

-

Moss, S. R., & G. J. Hall. (2017). cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5781-5791. [Link]

-

Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. [Link]

-

Li, J., et al. (2025). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Chemistry & Biodiversity, e202502728.[Link]

-

e-GRO. (n.d.). Identifying and Mitigating Herbicide Contamination in the Greenhouse. [Link]

-

Gaines, T. (2020, June 18). 10 - Webinar - Dr. Todd Gaines - Novel herbicide resistance mechanisms to synthetic auxins in weeds [Video]. YouTube. [Link]

-

Department of Toxic Substances Control. (n.d.). Acute Dermal Toxicity. [Link]

-

Haz-Map. (n.d.). 2-Methyl-4-chlorophenoxybutyric acid. [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Streibig, J. C., & Jensen, J. E. (2016). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. Aspects of Applied Biology, 132, 107-114. [Link]

-

Thompson, L., & Benato, L. (n.d.). Toxicity: herbicide in Rabbits (Lapis). Vetlexicon.[Link]

-

Hayashi, K. I., et al. (2012). Rational Design of an Auxin Antagonist of the SCFTIR1 Auxin Receptor Complex. ACS Chemical Biology, 7(3), 599-608. [Link]

-

Piepho, H. P., & Edmondson, R. N. (2022). Evaluating several dose-response curves with a common zero level. Journal of Agricultural, Biological, and Environmental Statistics, 27(1), 1-19. [Link]

-

Lemerle, D., & Verbeek, B. (1996). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Eleventh Australian Weeds Conference Proceedings.[Link]

-

Parry, G., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. [Link]

-

CDD Support. (2025). Setting up a Dose Response Protocol. [Link]

-

Singh, S., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. Indian Journal of Weed Science, 49(4), 365-368. [Link]

-

Selye, H. (1971). Metabolic feedback in mammalian endocrine systems. Canadian Medical Association Journal, 104(1), 48-54. [Link]

-

Bartke, A. (2003). Hormonal regulation of longevity in mammals. Experimental Gerontology, 38(11-12), 1345-1351. [Link]

Sources

- 1. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]

- 2. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety [mdpi.com]

- 8. Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caws.org.nz [caws.org.nz]

- 11. researchgate.net [researchgate.net]

- 12. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A review of the endocrine disrupting effects of micro and nano plastic and their associated chemicals in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic feedback in mammalian endocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hormonal regulation of longevity in mammals - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Chlorophenoxy)butanoic acid in proteomics research

An In-Depth Technical Guide to the Proteomic Exploration of 2-(4-Chlorophenoxy)butanoic Acid: From Chemical Probe Design to Target Identification

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical application and practical workflows for studying the protein interactions of 2-(4-Chlorophenoxy)butanoic acid using cutting-edge proteomics technologies. While direct proteomic applications of this specific molecule are not yet widely published, this document extrapolates from established principles of chemical proteomics to offer a robust, prospective strategy for its investigation.

Part 1: Foundational Understanding of 2-(4-Chlorophenoxy)butanoic Acid and the Rationale for Proteomic Investigation

2-(4-Chlorophenoxy)butanoic acid belongs to the phenoxyalkanoic acid class of compounds, which are known for their biological activity, most notably as herbicides.[1] The mechanism of action for related phenoxy herbicides involves the disruption of hormonal balance and protein synthesis in plants, suggesting interactions with endogenous protein machinery.[1] Furthermore, studies on the structurally similar herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) have demonstrated its capacity for saturable protein binding in plasma.[2][3][4] This inherent bioactivity and potential for protein interaction make 2-(4-Chlorophenoxy)butanoic acid a compelling candidate for proteomic studies to elucidate its molecular targets and potential off-target effects in various biological systems.

Chemical proteomics is a powerful discipline that utilizes small molecule probes to investigate protein function and identify binding partners within complex proteomes.[5][6][7][8] By designing a chemical probe based on the scaffold of 2-(4-Chlorophenoxy)butanoic acid, researchers can "fish" for its interacting proteins in cell lysates or living cells, paving the way for a deeper understanding of its mode of action and potential therapeutic or toxicological implications.

Part 2: Designing a Chemical Probe from 2-(4-Chlorophenoxy)butanoic Acid

A successful chemical proteomics experiment begins with a well-designed chemical probe.[9][10] The probe must retain the essential structural features of the parent molecule to ensure similar binding characteristics while incorporating a linker and a reporter tag for detection and enrichment.

Proposed Chemical Probe Structure